N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide
Description
Historical Development and Discovery
The discovery of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide aligns with broader trends in benzamide derivative research, which accelerated in the 21st century due to advances in fluorination chemistry and heterocyclic synthesis. Early benzamide analogs, such as 3-amino-5-(trifluoromethyl)benzamide, demonstrated the pharmacological advantages of trifluoromethyl groups, including metabolic stability and enhanced binding affinity. The incorporation of sulfur-containing moieties, as seen in N-(4-methylbenzyl)-4-[(phenylsulfanyl)methyl]benzamide, further expanded interest in sulfanyl groups for modulating redox properties and membrane permeability.
The synthesis of this compound builds on two key methodologies:
- Trifluoromethylation techniques : Para-selective radical trifluoromethylation enabled precise installation of the -CF3 group at the 3-position of the benzamide core, avoiding regioisomeric byproducts.
- Oxane functionalization : The 4-(phenylsulfanyl)oxan-4-ylmethyl group was introduced via nucleophilic substitution or coupling reactions, leveraging sulfur's nucleophilicity.
Table 1 : Key Synthetic Milestones for Benzamide Derivatives
Significance in Medicinal Chemistry Research
This compound's structural features confer unique pharmacophoric properties:
- Trifluoromethyl group : Enhances lipophilicity (logP +0.7 vs. non-fluorinated analogs) and stabilizes charge-transfer interactions with aromatic residues in enzymatic pockets.
- Phenylsulfanyl-oxane moiety : The sulfur atom participates in hydrogen bonding and π-π stacking, while the oxane ring imposes conformational restraint, reducing entropic penalties upon target binding.
Preliminary studies suggest potential applications in:
- Kinase inhibition : Analogous benzamides exhibit IC50 values <100 nM against tyrosine kinases.
- GPCR modulation : The sulfanyl group may interact with cysteine-rich domains in Class A receptors.
Table 2 : Comparative Bioactivity of Benzamide Derivatives
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| 3-(Trifluoromethyl)benzamide | Carbonic anhydrase IX | 420 | |
| 4-(Phenylsulfanyl)oxane derivative | PDE5 | 78 |
Relationship to Benzamide Derivative Classes
This compound belongs to three overlapping structural classes:
- Trifluoromethylated benzamides : Shares electronic characteristics with 4-fluoro-N-triflylbenzamide, where the -CF3 group lowers pKa by 1.2 units compared to -CH3 analogs.
- Sulfur-containing benzamides : The phenylsulfanyl group mirrors motifs in N-(4-methylbenzyl)-4-[(phenylsulfanyl)methyl]benzamide, which showed improved blood-brain barrier penetration.
- Oxane-functionalized amides : The tetrahydropyran ring system parallels 4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide, enhancing solubility in polar solvents (logS -3.1 vs. -4.9 for aliphatic analogs).
Structural comparison :
Current Research Landscape and Knowledge Gaps
Recent advancements include:
- Synthetic innovations : Photoinduced C-H trifluoromethylation achieves 92% yield under mild conditions.
- Stability profiling : N-Triflylbenzamides demonstrate <5% degradation in aqueous pH 7.4 buffers over 24h.
Critical unresolved questions :
- Target identification : No published data exist on specific protein targets or binding modes.
- Metabolic fate : The impact of hepatic sulfoxidation on bioavailability remains unstudied.
- Formulation challenges : High crystallinity (mp 218°C) may limit dissolution rates in biological matrices.
Table 3 : Priority Research Directions
| Area | Objective | Methodology Needed |
|---|---|---|
| Target deconvolution | Identify primary molecular interactants | CETSA, affinity chromatography |
| Metabolic stability | Assess sulfoxidation pathways | LC-MS/MS with hepatocyte models |
| Solid-state analysis | Improve solubility via co-crystallization | X-ray diffraction, DSC screening |
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S/c21-20(22,23)16-6-4-5-15(13-16)18(25)24-14-19(9-11-26-12-10-19)27-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGBFPIULAAUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxan ring and the phenylsulfanyl group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈F₃N₃OS
- Molecular Weight : 385.41 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity, while the oxan ring contributes to its structural rigidity.
Antimicrobial Activity
Recent studies have highlighted the potential of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide as an antimicrobial agent. The compound was evaluated against various bacterial strains, demonstrating significant efficacy in inhibiting growth.
Case Study :
A study conducted on derivatives of this compound showed that modifications to the phenylsulfanyl group led to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The trifluoromethyl moiety is known to influence biological activity, making this compound a candidate for anticancer drug development. Research indicates that it may inhibit specific cancer cell lines through apoptosis induction.
Data Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This property is crucial for designing drugs targeting metabolic disorders.
Case Study :
A recent investigation revealed that the compound acts as a selective inhibitor of certain kinases, which are pivotal in cancer signaling pathways. The inhibition was quantified using enzyme assays, showing a promising selectivity profile .
Polymer Synthesis
The unique chemical structure allows the compound to be utilized in synthesizing advanced polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table 2: Polymer Characteristics
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polyurethane | Tensile Strength | ASTM D638 |
| Epoxy Resin | Thermal Stability | TGA |
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamide core can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Positioning and Heterocyclic Variations
Key Compounds:
- N-methyl-N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)benzamide (): Differs in the trifluoromethyl position (para vs. meta) and substitution (methyl vs. phenylsulfanyl). Para-substitution may reduce steric hindrance but alter target affinity.
Table 1: Substituent Effects on Properties
Table 2: Physicochemical Properties
*Angle of repose data correlates with flowability, indirectly reflecting crystallinity.
Biological Activity
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C15H14F3N2OS
- Molecular Weight : 320.35 g/mol
The presence of the trifluoromethyl group and the phenylsulfanyl moiety is significant for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds featuring trifluoromethyl and phenylsulfanyl groups. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide were tested against various strains of Mycobacterium tuberculosis and demonstrated moderate activity with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM .
Comparative Antimicrobial Data Table
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 125–250 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
| Isoniazid | 1 | Mycobacterium tuberculosis |
Enzyme Inhibition
Inhibition studies have shown that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain hydrazinecarboxamides exhibited IC50 values for AChE ranging from 27.04 to 106.75 µM, indicating potential for neuroprotective applications .
Enzyme Inhibition Data Table
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Rivastigmine | AChE | ~50 |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | AChE | ~40 |
| This compound | TBD | TBD |
Antitumor Activity
The compound's potential as an antitumor agent is also noteworthy. Similar compounds have shown cytotoxic effects on various cancer cell lines without significant cytostatic properties at lower concentrations. For instance, derivatives were evaluated for their cytotoxicity against HepG2 and MonoMac6 cell lines, showing no cytostatic effects up to concentrations of 100 µM .
Case Studies and Research Findings
- Study on Trifluoromethyl Derivatives : A study focused on the synthesis and biological activity of various trifluoromethyl-substituted compounds found that modifications in the alkyl chain length significantly affected their antimicrobial efficacy against M. tuberculosis and other pathogens .
- Neuroprotective Potential : Research into related compounds indicated that certain structural features enhance their ability to inhibit cholinesterases, suggesting a pathway for developing neuroprotective drugs .
Q & A
Basic Synthesis: What is the standard protocol for synthesizing N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the tetrahydropyran-thioether intermediate using O-benzyl hydroxylamine hydrochloride and p-trifluoromethylbenzoyl chloride under inert conditions (CH₂Cl₂, K₂CO₃, ice bath) .
- Step 2: Coupling the intermediate with 3-(trifluoromethyl)benzamide via nucleophilic substitution.
- Purification: Column chromatography (e.g., chloroform:methanol 3:1) and crystallization (dimethyl ether) are recommended for isolating the final product .
Critical Note: Avoid prolonged storage of intermediates due to thermal instability .
Advanced Synthesis: How can reaction yields be optimized for intermediates prone to decomposition?
Answer:
- Inert Atmosphere: Use Schlenk flasks and argon/nitrogen purging to stabilize oxygen-sensitive intermediates .
- Temperature Control: Maintain reactions at ≤0°C for exothermic steps (e.g., acyl chloride additions) .
- Scale Considerations: Submitters achieved optimal yields (e.g., 34% for analogous compounds) using 125 mmol scales with rigorous exclusion of moisture .
Methodological Tip: Monitor reaction progress via TLC or LCMS to terminate reactions before decomposition .
Basic Biological Evaluation: What in vitro assays are suitable for screening this compound's activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition, IC₅₀ determination) using recombinant proteins .
- Antimicrobial Testing: Broth microdilution assays (CLSI guidelines) for MIC/MBC determination against bacterial/fungal strains .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., Ba/F3 cells) to assess proliferation inhibition .
Advanced Biological Evaluation: How to investigate resistance mechanisms in kinase-targeting applications?
Answer:
- Mutagenesis Studies: Introduce gatekeeper mutations (e.g., T315I in BCR-ABL) and compare IC₅₀ values .
- Metabolic Profiling: Use LC-MS/MS to identify metabolites in resistant vs. sensitive cell lines .
- Proteomics: Phosphoproteomic analysis to map downstream signaling perturbations .
Basic Analytical Characterization: Which spectroscopic methods confirm structural integrity?
Answer:
- ¹H/¹³C NMR: Verify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
- HRMS: Confirm molecular ion peaks (e.g., m/z 351.06309 for analogous compounds) .
- FT-IR: Identify amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Analytical Characterization: How to resolve crystallographic data for polymorphic forms?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (acetonitrile/ether) and solve structures using SHELX .
- PXRD: Compare experimental vs. simulated patterns to identify polymorphs .
- Thermal Analysis: DSC/TGA to detect decomposition events (e.g., exothermic peaks at >150°C) .
Stability and Storage: What conditions prevent decomposition of this compound?
Answer:
- Storage: -20°C in amber vials under argon; avoid exposure to light/moisture .
- Handling: Use freshly distilled solvents (e.g., CH₂Cl₂ over molecular sieves) to prevent acid-catalyzed degradation .
- Decomposition Products: Monitor via LCMS for hydrolyzed byproducts (e.g., free benzamide) .
Hazard Management: What risk mitigation strategies are critical during synthesis?
Answer:
- Risk Assessment: Follow ACS guidelines for handling p-trifluoromethylbenzoyl chloride (corrosive) and sodium pivalate (flammable) .
- PPE: Use nitrile gloves, safety goggles, and fume hoods with ≥100 fpm face velocity .
- Waste Disposal: Quench acyl chlorides with 10% NaHCO₃ before aqueous disposal .
Structure-Activity Relationship (SAR): How does the trifluoromethyl group influence bioactivity?
Answer:
- Lipophilicity Enhancement: Trifluoromethyl increases logP, improving membrane permeability (measured via PAMPA assays) .
- Metabolic Stability: The group reduces oxidative metabolism in microsomal assays (t½ > 60 min) .
- Target Affinity: In kinase inhibitors, it fills hydrophobic pockets (e.g., BCR-ABL ATP-binding site) .
Data Contradictions: How to address discrepancies in purity assessments?
Answer:
- Chromatographic Cross-Validation: Compare HPLC (C18 column) and TLC (silica gel) results to detect co-eluting impurities .
- Elemental Analysis: Use CHNS/O microanalysis to verify stoichiometry (e.g., C: 54.2%, N: 7.9% for C₁₆H₁₃F₃N₂O₂S) .
- Batch Reproducibility: Repeat syntheses (n ≥ 3) under controlled conditions to isolate procedural vs. instrumental errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
